

## **FPFT-2216 mechanism of action**

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Compound of Interest		
Compound Name:	FPFT-2216	
Cat. No.:	B12428055	Get Quote

An In-Depth Technical Guide to the Mechanism of Action of FPFT-2216

### **Abstract**

**FPFT-2216** is a novel, small molecule "molecular glue" degrader with significant potential in the fields of oncology and inflammation.[1] It functions by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^) to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates.[2][3] The primary targets of **FPFT-2216** are Casein Kinase  $1\alpha$  (CK1 $\alpha$ ), the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and Phosphodiesterase 6D (PDE6D).[1][2][4] This multi-target degradation profile leads to potent anti-proliferative and immunomodulatory effects, primarily through the dual activation of the p53 tumor suppressor pathway and inhibition of pro-survival NF-kB signaling.[3][5][6] This document provides a comprehensive overview of the core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

# Core Mechanism of Action: Molecular Glue-Mediated Degradation

**FPFT-2216** is an immunomodulatory drug (IMiD) derivative that binds to the CRBN substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase.[2] This binding event creates a novel protein-protein interaction surface, enabling the recruitment of specific neo-substrates that would not normally be recognized by CRBN. For **FPFT-2216**, these substrates include CK1α, IKZF1, IKZF3, and PDE6D.[4]



Once the ternary complex (CRBN-**FPFT-2216**-Substrate) is formed, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[3] This catalytic process allows a single molecule of **FPFT-2216** to induce the degradation of multiple target protein molecules.

**Figure 1.** Mechanism of **FPFT-2216**-induced protein degradation.

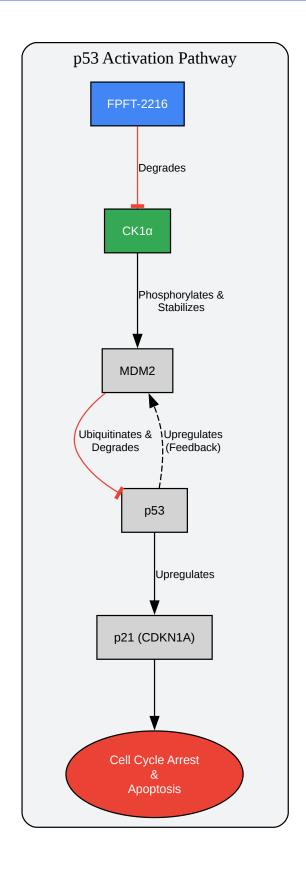
# **Downstream Signaling Pathways**

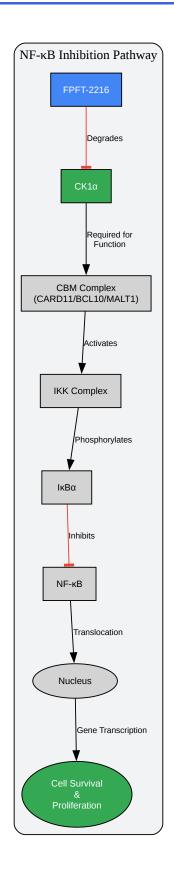
The degradation of CK1 $\alpha$  is a key driver of **FPFT-2216**'s anti-cancer effects, particularly in hematopoietic malignancies.[3][5] This action simultaneously impacts two critical signaling pathways: p53 and NF- $\kappa$ B.

# **Activation of p53 Signaling**

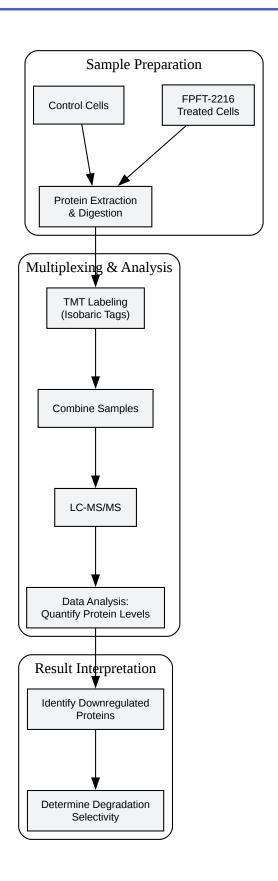
CK1α is known to phosphorylate MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53, promoting its stability and activity. By degrading CK1α, **FPFT-2216** destabilizes MDM2, leading to the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop), resulting in cell cycle arrest and apoptosis.[5]











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